Cas no 921790-69-4 (4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
- 4-chloro-N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
- F2202-0200
- 4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
- 921790-69-4
- AKOS024628122
- 4-chloro-N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
-
- インチ: 1S/C19H15Cl2N3O2S/c1-24(16-8-6-14(21)7-9-16)17(25)10-15-11-27-19(22-15)23-18(26)12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3,(H,22,23,26)
- InChIKey: GPDLGTUDIAMETF-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(CC(N(C2=CC=C(Cl)C=C2)C)=O)=CS1)(=O)C1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 419.0262033g/mol
- どういたいしつりょう: 419.0262033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 99.3Ų
4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-0200-2μmol |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-5μmol |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-3mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-10μmol |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-1mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-2mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-5mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-4mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-0200-10mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamideに関する追加情報
4-Chloro-N-4-({(4-Chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide (CAS No. 921790-69-4): A Comprehensive Overview
4-Chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide (CAS No. 921790-69-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of thiazole and benzamide, featuring a unique structural arrangement that includes chlorophenyl and carbamoyl moieties. The compound's intricate structure and functional groups contribute to its potential therapeutic applications, particularly in the treatment of various diseases and conditions.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a key structural feature of this molecule. Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the chlorophenyl group enhances the compound's lipophilicity, which can improve its ability to cross biological membranes and reach target sites within the body. The carbamoyl group, on the other hand, adds polarity and can influence the compound's solubility and reactivity.
Recent studies have explored the potential of 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide in various therapeutic areas. One notable area of research is its application in the treatment of neurodegenerative diseases. Studies have shown that this compound can modulate specific enzymes and receptors involved in neurodegeneration, potentially offering new avenues for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its potential in neurodegenerative diseases, 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide has been investigated for its anticancer properties. Research has demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has shown promise in inhibiting the activity of kinases such as AKT and ERK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide have also been studied extensively. Its lipophilic nature allows it to be readily absorbed through the gastrointestinal tract and distributed throughout the body. However, its metabolism and excretion patterns are still being elucidated to optimize its therapeutic efficacy and minimize potential side effects.
One of the challenges in developing 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide as a therapeutic agent is ensuring its stability under various conditions. The compound's sensitivity to light and temperature can affect its shelf life and storage requirements. Researchers are working on formulating stable derivatives and delivery systems to enhance its stability and bioavailability.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of safety profiles and pharmacokinetic parameters. Further studies are needed to fully understand its therapeutic potential and identify optimal dosing regimens.
The future prospects for 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide are promising. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will play a significant role in advancing our understanding of various diseases and contributing to the development of novel therapeutic strategies.
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